(S)-Ethyl 2,6-diisocyanatohexanoate
Overview
Description
(S)-Ethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C10H14N2O4This compound is notable for its applications in the biomedical sector, particularly in the production of polyurethane substances used in drug release mechanisms and tissue regeneration endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
Industrial production of (S)-Ethyl 2,6-diisocyanatohexanoate involves large-scale synthesis under stringent quality control measures. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the isocyanate groups, potentially leading to the formation of amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amines, ureas, and carbamates. These products have diverse applications in various fields, including materials science and pharmaceuticals .
Scientific Research Applications
(S)-Ethyl 2,6-diisocyanatohexanoate has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials, including polyurethanes and other polymers.
Biology: The compound is employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: It plays a role in drug delivery systems, particularly in the controlled release of therapeutic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2,6-diisocyanatohexanoate involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the interaction with functional groups in biomolecules, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
L-Lysine diisocyanate methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Hexamethylene diisocyanate: A simpler diisocyanate with a straight-chain structure.
Toluene diisocyanate: An aromatic diisocyanate with different reactivity and applications.
Uniqueness
(S)-Ethyl 2,6-diisocyanatohexanoate is unique due to its chiral center and the presence of both isocyanate and ester functional groups. This combination allows for specific interactions in biological systems and the formation of specialized materials with tailored properties .
Properties
IUPAC Name |
ethyl (2S)-2,6-diisocyanatohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWTZHMYJZZIGC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849660 | |
Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45172-15-4 | |
Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-2,6-diisocyanatohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure of (S)-Ethyl 2,6-diisocyanatohexanoate?
A1: this compound is a diisocyanate molecule featuring two reactive isocyanate (-N=C=O) groups attached to a hexanoate backbone derived from L-lysine.
Q2: How does LDI react in the formation of polyurethanes?
A2: LDI's isocyanate groups readily react with hydroxyl (-OH) groups present in polyols. This reaction forms urethane linkages, the backbone of polyurethane polymers. [, , , , , , , , , , , ]
Q3: What are the key advantages of using LDI in polyurethane synthesis?
A3: LDI offers several advantages:
- Biodegradability: LDI-based polyurethanes exhibit promising biodegradability, making them suitable for applications like biomedical implants and drug delivery systems. [, , , , , , , , , , ]
- Biocompatibility: LDI is considered relatively non-toxic, contributing to the biocompatibility of the resulting polymers. [, , , , , ]
- Tunable Properties: By adjusting the type and ratio of co-monomers used with LDI, researchers can fine-tune the mechanical properties, hydrophilicity, and degradation rates of the resulting polyurethanes. [, , , , , , , , , , , ]
Q4: How does the incorporation of LDI influence the properties of polyurethanes?
A4: LDI's asymmetrical structure can lead to variations in the hard segment content and distribution within the polyurethane network. This directly impacts the polymer's thermal properties, mechanical strength, and degradation behavior. [, , , , ] For example, incorporating a urea-containing diamine chain extender alongside LDI can improve phase separation and enhance the mechanical properties of the resulting polyurethanes. []
Q5: What applications benefit from LDI's unique properties?
A5: LDI-based polyurethanes show promise in various applications, including:
- Biomedical Implants: The biodegradability and biocompatibility of LDI-based polyurethanes make them suitable for use in temporary orthopedic implants, scaffolds for tissue engineering, and drug delivery systems. [, , , , , , ]
- Sustainable Materials: The use of LDI, derived from renewable resources, aligns with the growing demand for sustainable and environmentally friendly polymer materials. [, , , ]
Q6: What factors affect the degradation rate of LDI-based polyurethanes?
A6: Degradation rate is influenced by:
- Hard Segment Content: Polyurethanes with higher hard segment content tend to degrade slower. [, ]
- Hydrophilicity: The presence of hydrophilic components, like polyethylene glycol, can increase water uptake and accelerate degradation. [, , ]
- Environmental Conditions: Factors like pH and enzymatic activity play a significant role in the degradation process. [, ]
Q7: How can the mechanical properties of LDI-based polyurethanes be tuned?
A7: Researchers can modify mechanical properties by:
- Hard Segment Content: Increasing the hard segment content generally leads to higher tensile strength and modulus. [, , , , ]
- Chain Extender Type: Using urea-containing diamine chain extenders alongside LDI can significantly enhance mechanical strength. []
- Soft Segment Choice: The type of polyol used as the soft segment influences flexibility and elasticity. [, , , ]
Q8: Can LDI be used to synthesize water-borne polyurethane dispersions?
A8: Yes, LDI has been explored in the synthesis of water-borne polyurethane dispersions (PUDs). Understanding the reactivity and regio-selectivity of LDI with other co-monomers is crucial for controlling the properties of these PUDs. []
Q9: What is the current understanding of LDI's biocompatibility?
A9: While LDI is considered relatively non-toxic, further research is crucial to comprehensively assess its biocompatibility, particularly for long-term applications. In vitro and in vivo studies are necessary to evaluate potential inflammatory responses and degradation product toxicity. [, , , , , ]
Q10: What are the future research directions for LDI and LDI-based materials?
A10: Future research is likely to focus on:
- Comprehensive Biocompatibility Evaluation: Long-term in vivo studies are needed to thoroughly assess the safety profile of LDI-based materials, particularly for applications like implantable devices. [, , , , , ]
- Tailoring Degradation Rates: Developing strategies to precisely control the degradation rate of LDI-based polyurethanes is crucial for specific applications like drug delivery. [, ]
- Exploring New Applications: Investigating the potential of LDI in novel areas beyond biomedical applications, such as sustainable packaging, is an exciting avenue for future research. [, , , ]
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